![molecular formula C16H10N2 B3025298 4,4'-Dicyanostilbene CAS No. 5216-36-4](/img/structure/B3025298.png)
4,4'-Dicyanostilbene
Overview
Description
4,4’-Dicyanostilbene is a chemical compound with the molecular formula C16H8N2 and a molecular weight of 228.25 . It is known to be a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The synthesis of 4,4’-Dicyanostilbene involves the use of unspecific peroxygenases (UPOs) from basidiomycetes such as Agrocybe aegerita (AaeUPO), Coprinopsis cinerea (rCciUPO), and Marasmius rotula (MroUPO). These enzymes are able to catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-Dicyanostilbene .Chemical Reactions Analysis
4,4’-Dicyanostilbene is known to exhibit aggregation-induced emission (AIE), a photochemical process where the aggregation of specific kinds of organic compounds enhances the emission of light . This phenomenon has potential applications in optics, electronics, energy, and bioscience.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4’-Dicyanostilbene (4,4’-(Ethene-1,2-diyl)dibenzonitrile), focusing on six unique applications:
Fluorescent Probes for Lipid Rafts
4,4’-Dicyanostilbene derivatives have been utilized as two-photon fluorescent probes for studying lipid rafts. These microdomains in cell membranes are rich in cholesterol and sphingolipids and are implicated in various cellular processes, including signal transduction and pathogen invasion. The rigid planar structure of dicyanostilbene enhances its affinity for lipid rafts, making it a valuable tool for imaging and studying these structures in cells and tissues .
Reactive Oxygen Species (ROS) Detection
Self-assembled triphenylphosphonium-conjugated dicyanostilbene nanoparticles have been developed as selective fluorescence turn-on probes for detecting reactive oxygen species (ROS) such as singlet oxygen (1O2) and hypochlorite (ClO−). These nanoparticles exhibit strong fluorescent emission upon interaction with ROS, making them useful for biological and environmental applications where monitoring oxidative stress is crucial .
Aggregation-Induced Emission (AIE)
4,4’-Dicyanostilbene is known for its aggregation-induced emission (AIE) properties. When aggregated, the compound exhibits enhanced fluorescence, which can be harnessed for various applications, including the development of fluorescent materials and sensors. This property is particularly useful in creating highly sensitive and selective probes for detecting specific molecules in complex environments .
Organic Light-Emitting Diodes (OLEDs)
Due to its strong fluorescence and stability, 4,4’-Dicyanostilbene is used in the fabrication of organic light-emitting diodes (OLEDs). Its ability to emit light efficiently makes it a suitable candidate for use in display technologies and lighting applications. Research focuses on optimizing its emission properties and stability to improve the performance and longevity of OLED devices .
Photovoltaic Devices
4,4’-Dicyanostilbene derivatives are explored in the development of photovoltaic devices, particularly organic solar cells. Their strong light absorption and charge transport properties make them promising materials for converting sunlight into electricity. Research aims to enhance their efficiency and stability to make them viable alternatives to traditional silicon-based solar cells .
Biological Imaging
The strong fluorescence of 4,4’-Dicyanostilbene makes it an excellent candidate for biological imaging applications. It can be used to label and visualize various biological structures and processes, providing valuable insights into cellular functions and disease mechanisms. Its ability to penetrate tissues and emit light at specific wavelengths allows for high-resolution imaging in biological research .
Mechanism of Action
Target of Action
4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, is a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, its primary targets are the Dd2 strain of malaria and MRSA.
Mode of Action
It is known to exhibit potent antimalarial activity and efficacy against mrsa . This suggests that it interacts with its targets in a way that inhibits their growth or function.
Biochemical Pathways
Given its antimalarial and antibacterial activities, it likely interferes with essential biochemical pathways in the dd2 strain of malaria and mrsa .
Result of Action
4,4’-Dicyanostilbene exhibits potent antimalarial activity against the Dd2 strain, with an EC50 of 27 nM . It also shows in vivo efficacy against MRSA . These results suggest that 4,4’-Dicyanostilbene can effectively inhibit the growth or function of these pathogens.
Safety and Hazards
Future Directions
The study of 4,4’-Dicyanostilbene is ongoing, particularly its potential as an antimalarial agent and its efficacy against MRSA . Its unique properties such as aggregation-induced emission also open up possibilities for applications in various fields such as optics, electronics, energy, and bioscience .
properties
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZPDIBRXCMRD-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dicyanostilbene | |
CAS RN |
6292-62-2 | |
Record name | Stilbene-4,4'-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilbene-4,4'-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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